5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine
Overview
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines often involves the use of a trifluoromethyl-containing group . The exact method of synthesis can vary depending on the specific compound and the desired properties .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Trifluoromethylpyridines can undergo a variety of chemical reactions, depending on the specific compound and the conditions . The unique physicochemical properties of the fluorine atom and the pyridine moiety can influence the types of reactions that occur .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can vary depending on the specific compound . These properties can include things like density, boiling point, and refractive index .Scientific Research Applications
Ligand Synthesis and Complex Formation :Singh and Thummel (2009) demonstrated that 1,5-naphthyridine molecules can be used to create bidentate and tridentate ligands through Stille coupling or Friedlander condensation. These ligands, when treated with Ru(II) complexes, form heteroleptic mono- and dinuclear Ru(II) complexes, highlighting their potential in complex formation and study of metal center communication (Singh & Thummel, 2009).
Antimicrobial Properties :A study by Kurumanna et al. (2022) synthesized novel compounds incorporating 1,8-naphthyridine and evaluated their antimicrobial activities against various bacteria and fungi, indicating the potential of naphthyridine derivatives in antimicrobial applications (Kurumanna et al., 2022).
Synthesis and Characterization of Metal Complexes :Gan et al. (2011) synthesized novel tris-naphthyridyl compounds and their corresponding Cu(I) and Pb(II) complexes. These complexes were characterized using X-ray diffraction, NMR, and elemental analysis, providing insight into the structural properties and potential applications of such metal-organic complexes (Gan et al., 2011).
Efflux Pump Inhibition in Bacteria :Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against efflux pumps in multiresistant Staphylococcus aureus strains, suggesting a role for naphthyridine derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Synthesis and Biological Evaluation of Derivatives :Ravi et al. (2018) reported the synthesis of new 3-aryl-1,8-naphthyridine derivatives and their antimicrobial activity, underlining the potential of these compounds in the development of new antimicrobial agents (Ravi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-5-1-2-7(9(11,12)13)15-6(5)3-4-14-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIPYOXHRQCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470616 | |
Record name | 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890301-88-9 | |
Record name | 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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